molecular formula C18H16Cl2N2O2 B14006874 N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline CAS No. 2735-16-2

N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline

Cat. No.: B14006874
CAS No.: 2735-16-2
M. Wt: 363.2 g/mol
InChI Key: HHEAICAUMGITOX-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline: is a complex organic compound characterized by its unique structure, which includes both chloroethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the alkylation of the aniline derivative with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the Sonogashira coupling reaction between the bis(2-chloroethyl)aniline and 4-iodonitrobenzene to introduce the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The chloroethyl groups can be substituted with nucleophiles such as thiols or amines.

    Substitution: The ethynyl group can participate in cycloaddition reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted aniline derivatives.

    Substitution: Formation of cycloaddition products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that further contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)aniline: Lacks the ethynyl and nitrophenyl groups, making it less reactive.

    4-[2-(4-nitrophenyl)ethynyl]aniline: Lacks the chloroethyl groups, reducing its ability to form covalent bonds with biomolecules.

    N,N-bis(2-chloroethyl)-4-nitroaniline: Lacks the ethynyl group, limiting its potential for cycloaddition reactions.

Uniqueness

N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both chloroethyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

2735-16-2

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline

InChI

InChI=1S/C18H16Cl2N2O2/c19-11-13-21(14-12-20)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)22(23)24/h3-10H,11-14H2

InChI Key

HHEAICAUMGITOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

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